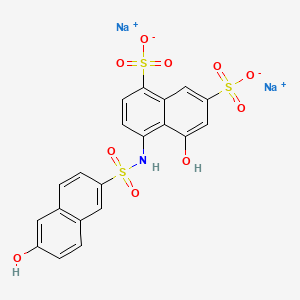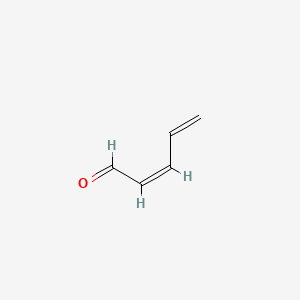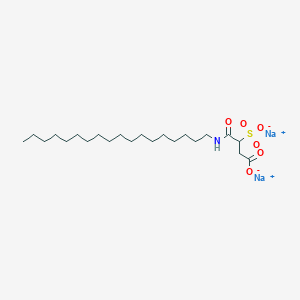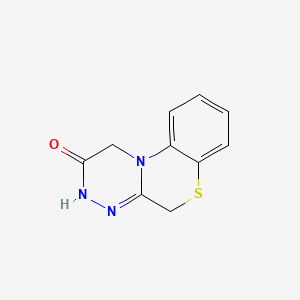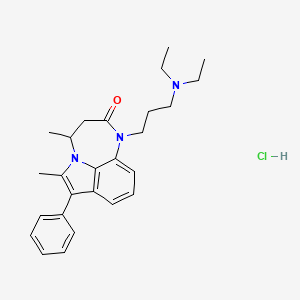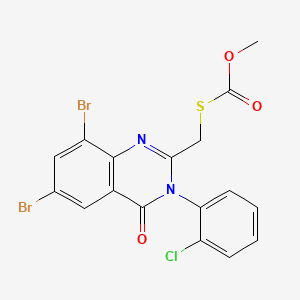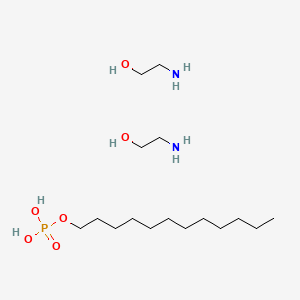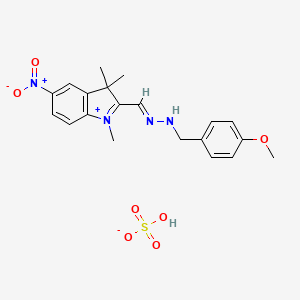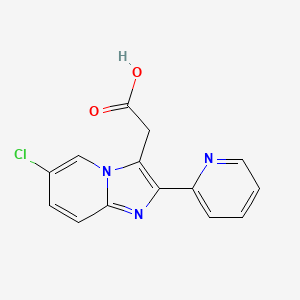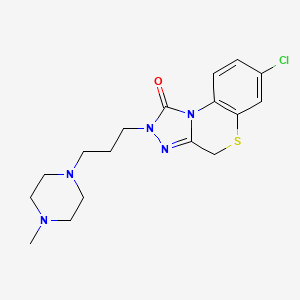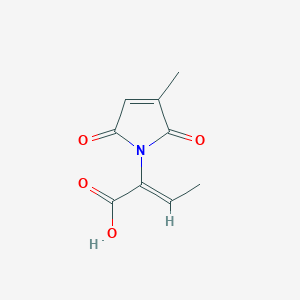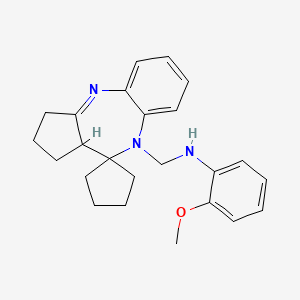
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound is part of the benzodiazepine family, known for their significant pharmacological activities, including anti-anxiety, anticonvulsant, and sedative properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- can be achieved through a multi-component reaction (MCR) involving a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone. This reaction is typically carried out in methanol at ambient temperature, using a catalyst such as [bmim]5[PNiW11O39]·3H2O .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar multi-component reactions under controlled conditions. The use of heterogeneous catalysts like ferrocene-supported activated carbon (FC/AC) can enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Condensation: Reacts with aromatic o-diamines and ketones to form benzodiazepine derivatives.
Cyclization: Forms spiro compounds through cyclization reactions involving diamines and ketones.
Common Reagents and Conditions
Reagents: 1,2-diamine, isocyanide, TMSN3, ketones.
Conditions: Ambient temperature, methanol as solvent, catalysts like [bmim]5[PNiW11O39]·3H2O or FC/AC
Major Products
The major products formed from these reactions are various benzodiazepine derivatives, which are significant in pharmaceutical applications .
科学的研究の応用
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- has several scientific research applications:
作用機序
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by modulating the activity of neurotransmitters, which leads to its anxiolytic and sedative effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve GABA receptors and other neurotransmitter systems .
類似化合物との比較
Similar Compounds
1,5-Benzodiazepines: Share a similar core structure and pharmacological properties.
Tetrazolyl-diazepines: Another class of spiro compounds with similar synthetic routes and applications.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
135264-68-5 |
|---|---|
分子式 |
C24H29N3O |
分子量 |
375.5 g/mol |
IUPAC名 |
2-methoxy-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline |
InChI |
InChI=1S/C24H29N3O/c1-28-23-14-5-3-11-21(23)25-17-27-22-13-4-2-10-20(22)26-19-12-8-9-18(19)24(27)15-6-7-16-24/h2-5,10-11,13-14,18,25H,6-9,12,15-17H2,1H3 |
InChIキー |
DDJKTRKQOBAHMF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


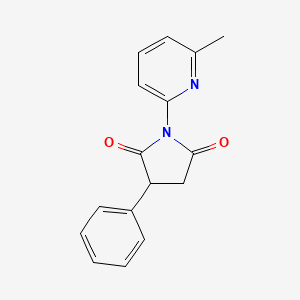
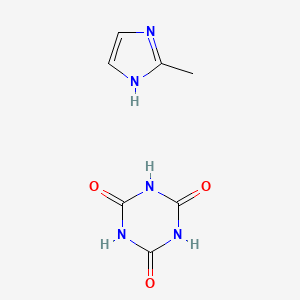
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
